![molecular formula C20H16N4O4S B2666201 N-(6-((2-(苯并[d][1,3]二噁嗪-5-基氨基)-2-氧代乙基)硫)吡噻嗪-3-基)苯甲酰胺 CAS No. 1021119-89-0](/img/structure/B2666201.png)
N-(6-((2-(苯并[d][1,3]二噁嗪-5-基氨基)-2-氧代乙基)硫)吡噻嗪-3-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Crystallography and Material Science
The compound has been used in crystallographic studies . The crystal structure of this compound has been determined, providing valuable information about its molecular structure and atomic coordinates . This information can be useful in material science for understanding the properties of the compound and how it interacts with other substances.
Anticancer Research
Compounds containing a 1,3-benzodioxole moiety, which is present in this compound, have been reported to possess antitumor activities . They have been evaluated for their antitumor activities against various cancer cell lines . Some of these compounds have shown potent growth inhibition properties .
Antioxidant Activity
The compound has been evaluated for its antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-angiogenic Activity
Some compounds similar to this one have shown anti-angiogenic activity . Anti-angiogenic agents can inhibit the growth of new blood vessels, which is a strategy used in cancer treatment to starve tumors of the nutrients they need to grow .
Drug Design and Synthesis
The compound has been used in the design and synthesis of new drugs . Its structure and properties can serve as a template for the development of more active analogs and a comprehensive understanding of the structure–activity relationships of similar molecules .
Cell Cycle Research
Some compounds similar to this one have been found to cause cell cycle arrest . This means they can stop cells from dividing, which is another strategy used in cancer treatment .
属性
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c25-18(21-14-6-7-15-16(10-14)28-12-27-15)11-29-19-9-8-17(23-24-19)22-20(26)13-4-2-1-3-5-13/h1-10H,11-12H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIMSVFMSCEBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。